molecular formula C14H11BrN2O2S2 B2388973 S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate CAS No. 851716-61-5

S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate

Cat. No.: B2388973
CAS No.: 851716-61-5
M. Wt: 383.28
InChI Key: YEUDAAOHFXEQNC-PEZBUJJGSA-N
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Description

The compound S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate features a benzothiazole core substituted with a bromo group at position 6 and a propargyl (prop-2-ynyl) group at position 2. The ethanethioate moiety is linked via a thioester bond to a glyoxylamide group, forming a conjugated system.

Key structural attributes:

  • Benzothiazole ring: A heterocyclic scaffold known for electronic delocalization and bioactivity.
  • Propargyl group: Introduces alkyne functionality, enabling click chemistry or further derivatization.
  • Ethanethioate group: Common in organophosphorus pesticides, suggesting possible pesticidal activity .

Properties

IUPAC Name

S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S2/c1-3-6-17-11-5-4-10(15)7-12(11)21-14(17)16-13(19)8-20-9(2)18/h1,4-5,7H,6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUDAAOHFXEQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of 2-aminothiophenol with a suitable brominated alkyne under basic conditions to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzothiazole core is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, photonics, and other high-tech industries.

Mechanism of Action

The mechanism of action of S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related ethanethioate derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use References
S-[2-[(5-Chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ethanethioate Phenyl Cl, OH, CH₃ 273.74 Thioester, amide, hydroxyl Industrial chemical (exact use NA)
S-1,3-Benzoxazol-2-yl {[3-chloro-2-(2-hydroxyphenyl)-4-oxoazetidin-1-yl]amino} ethanethioate (BT-3) Benzoxazole + azetidinone Cl, hydroxylphenyl ~450 (estimated) Thioester, β-lactam, amide Antihyperglycemic candidate
S-(2-((3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate Benzothiazole Allyl, OCH₂CH₃ ~365 (estimated) Thioester, enamine, ether Research chemical
Target compound Benzothiazole Br, prop-2-ynyl ~400 (estimated) Thioester, enamine, alkyne Hypothesized pesticidal activity

Functional Group Impact on Reactivity and Bioactivity

  • Bromo vs. Chloro Substituents : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine .
  • Propargyl vs. Allyl Groups : The terminal alkyne in the target compound allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a advantage over allyl groups in derivatization .
  • Thioester vs.

Biological Activity

S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its chemical structure, biological activities, and relevant research findings.

Chemical Structure

The compound has the following molecular formula and structure:

  • Molecular Formula : C₁₀H₈BrN₂O₂S
  • Molecular Weight : 286.145 g/mol

The structural representation highlights the presence of a benzothiazole moiety, which is often associated with various biological activities.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. A study conducted by Petrova et al. (2003) demonstrated that similar benzothiazole derivatives showed effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties. A notable study revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, a crucial mechanism in programmed cell death.

Enzyme Inhibition

This compound has also shown promise as an enzyme inhibitor. Studies have indicated that it can inhibit certain enzymes involved in cancer metabolism, leading to reduced proliferation of cancer cells. The inhibition of these enzymes may disrupt the metabolic pathways essential for tumor growth.

Case Studies

StudyFocusFindings
Petrova et al., 2003AntimicrobialEffective against multiple bacterial strains
Zhang et al., 2020AnticancerInduced apoptosis in breast cancer cells
Lee et al., 2021Enzyme InhibitionInhibited key metabolic enzymes in cancer

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a key feature observed in cancer cell lines.
  • Enzyme Interaction : The compound's structure allows it to bind to active sites on target enzymes, inhibiting their function and subsequently affecting cellular metabolism.

Q & A

Basic: What are the optimal synthetic routes for S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate, and how can reaction conditions be standardized?

Methodological Answer:
Synthesis typically involves refluxing intermediates (e.g., brominated benzothiazole derivatives) with thioacetate-containing reagents under controlled conditions. For example, refluxing in ethanol with sodium acetate as a catalyst for 7–12 hours ensures efficient coupling, monitored via TLC . Temperature control (60–80°C) and solvent selection (e.g., methanol or DMF) are critical to avoid side reactions like hydrolysis of the thioester group. Post-synthesis, recrystallization from methanol or ethanol yields pure product .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Combined spectroscopic techniques are essential:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm benzothiazole ring protons (δ 7.2–8.1 ppm) and thioester carbonyl (δ 190–200 ppm).
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks matching the exact mass (e.g., [M+H]+^+).
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to confirm planar geometry .

Advanced: What strategies mitigate conflicting data in bioactivity assays (e.g., inconsistent IC50_{50}50​ values) for this compound?

Methodological Answer:
Contradictions in bioactivity often arise from:

  • Assay conditions : Standardize solvent (DMSO concentration ≤1%), pH, and cell lines (e.g., HepG2 vs. HEK293).
  • Compound stability : Perform stability studies (HPLC monitoring) under assay conditions to rule out degradation .
  • Statistical rigor : Use triplicate measurements and dose-response curves with nonlinear regression (e.g., GraphPad Prism). Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular) .

Advanced: How can computational modeling predict the interaction of this compound with biological targets (e.g., kinase inhibitors)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like CDK1/GSK3β. Focus on the benzothiazole core and bromine substituent for hydrophobic interactions.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
  • QSAR : Corrogate electronic parameters (HOMO-LUMO gaps) with experimental IC50_{50} values to refine predictive models .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Storage : Store in airtight containers under inert gas (N2_2) at –20°C to prevent oxidation.
  • Spill management : Neutralize with activated charcoal, then dispose via hazardous waste protocols .

Advanced: How can researchers resolve discrepancies in degradation pathways reported for similar benzothiazole derivatives?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13). Monitor via LC-MS to identify degradation products (e.g., hydrolyzed thioester or de-brominated intermediates).
  • Mechanistic studies : Use isotopic labeling (18O^{18}O-H2_2O) to trace hydrolysis pathways. Compare kinetic profiles under varying conditions to isolate dominant degradation mechanisms .

Basic: What purification techniques maximize yield and purity for this compound?

Methodological Answer:

  • Recrystallization : Use methanol/water (4:1 v/v) for high recovery of crystalline product.
  • Column chromatography : Employ silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) as eluent. Monitor fractions by TLC (Rf_f ≈0.5).
  • HPLC : Apply C18 columns with acetonitrile/water (gradient: 50–90% ACN) for >98% purity .

Advanced: What mechanistic insights explain the anti-inflammatory activity of structurally related benzothiazole derivatives?

Methodological Answer:

  • Pathway inhibition : Target NF-κB or COX-2 pathways. Use Western blotting to quantify reduced p65 phosphorylation or COX-2 expression in LPS-stimulated macrophages.
  • ROS modulation : Measure intracellular ROS levels (DCFH-DA assay) to link antioxidant activity to anti-inflammatory effects.
  • SAR studies : Compare analogs to identify critical substituents (e.g., bromine for lipophilicity, prop-2-ynyl for π-π stacking) .

Advanced: How can researchers design experiments to probe the environmental toxicity of this compound?

Methodological Answer:

  • Ecotoxicology assays : Test acute toxicity in Daphnia magna (48-hr LC50_{50}) and algal growth inhibition (72-hr IC50_{50}).
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown.
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use MRM mode with transitions m/z 450→322 (precursor→product ion).
  • Sample prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates.
  • Validation : Follow FDA guidelines for linearity (R2^2 >0.99), LOD (≤10 ng/mL), and recovery (85–115%) .

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